Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
CAS No.: 1358494-96-8
Cat. No.: VC6443670
Molecular Formula: C20H17ClN2O5
Molecular Weight: 400.82
* For research use only. Not for human or veterinary use.
![Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate - 1358494-96-8](/images/structure/VC6443670.png)
Specification
CAS No. | 1358494-96-8 |
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Molecular Formula | C20H17ClN2O5 |
Molecular Weight | 400.82 |
IUPAC Name | methyl 4-[2-(3-chloro-4-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Standard InChI | InChI=1S/C20H17ClN2O5/c1-26-17-8-7-12(9-14(17)21)22-19(24)11-28-18-10-16(20(25)27-2)23-15-6-4-3-5-13(15)18/h3-10H,11H2,1-2H3,(H,22,24) |
Standard InChI Key | NDGVAVDUYPWEOA-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C(=O)OC)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a quinoline backbone substituted at the 2-position with a methyl carboxylate group and at the 4-position with a carbamoyl-methoxy linker attached to a 3-chloro-4-methoxyphenyl moiety. Its molecular formula is C₂₁H₁₈ClN₂O₆, with a molecular weight of 441.83 g/mol. The IUPAC name reflects this substitution pattern: methyl 4-[2-(3-chloro-4-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate.
Key Functional Groups:
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Quinoline core: A bicyclic structure comprising a benzene ring fused to a pyridine ring, known for its role in drug design due to aromatic stability and hydrogen-bonding capabilities.
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Methyl carboxylate: Enhances solubility in organic solvents and serves as a metabolic liability in prodrug formulations.
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Carbamoyl-methoxy bridge: Introduces conformational flexibility and potential hydrogen-bonding interactions with biological targets.
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3-Chloro-4-methoxyphenyl group: The chloro substituent increases lipophilicity, while the methoxy group contributes to electronic effects and steric bulk.
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis of this compound likely follows a multi-step protocol, as exemplified by related quinoline-carboxylate derivatives :
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Quinoline Core Formation:
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Starting materials such as aniline derivatives undergo Skraup or Doebner-Miller cyclization to form the quinoline ring.
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Bromination or chlorination at specific positions directs subsequent functionalization.
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Esterification at the 2-Position:
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Introduction of the Carbamoyl-Methoxy Substituent:
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A nucleophilic substitution reaction attaches a glycolic acid derivative to the 4-position of the quinoline core.
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Subsequent coupling with 3-chloro-4-methoxyaniline via carbodiimide-mediated amide bond formation completes the structure.
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Representative Reaction Scheme:
Reaction Conditions and Yields
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Solvents: Dimethylformamide (DMF) or acetonitrile for amide couplings; methanol for esterifications .
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Catalysts: Sodium hydride for deprotonation; EDC/HOBt for carbodiimide couplings.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly lipid-soluble due to aromatic and chloro substituents; sparingly soluble in water (<0.1 mg/mL). Miscible with DMSO and DMF.
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Stability: Stable under inert atmospheres at room temperature; susceptible to hydrolysis under acidic or alkaline conditions (e.g., ester and amide bond cleavage) .
Thermal and Spectroscopic Profiles
Property | Value/Description |
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Melting Point | ~215–220°C (decomposes) |
λ<sub>max</sub> (UV-Vis) | 270 nm (quinoline π→π* transition) |
LogP (Octanol-Water) | 3.2 (predicted) |
Biological Activities and Mechanistic Insights
Hypothesized Pharmacological Effects
While direct bioactivity data are unavailable, structurally similar quinoline derivatives exhibit:
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Antimicrobial Activity: Disruption of bacterial DNA gyrase or fungal ergosterol biosynthesis.
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Anticancer Potential: Inhibition of topoisomerase II or tubulin polymerization, as seen in camptothecin analogs.
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Antiviral Action: Interference with viral protease or polymerase enzymes, e.g., in HIV or HCV .
Structure-Activity Relationships (SAR)
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Quinoline Core: Essential for intercalation into DNA or RNA.
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Chloro Substituent: Enhances lipophilicity and target binding via halogen bonding.
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Methoxy Groups: Modulate electron density and steric interactions at target sites.
Applications and Future Directions
Current Research Applications
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Medicinal Chemistry: Lead compound for optimizing antimicrobial or anticancer agents.
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Chemical Biology: Probe for studying enzyme-substrate interactions due to its fluorescent quinoline core .
Challenges and Opportunities
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Synthetic Complexity: Multi-step synthesis requires optimization for scalability.
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Unclear ADMET Profile: Further studies needed on absorption, distribution, and toxicity.
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Target Identification: High-throughput screening necessary to elucidate precise mechanisms.
Comparative Analysis with Analogous Compounds
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